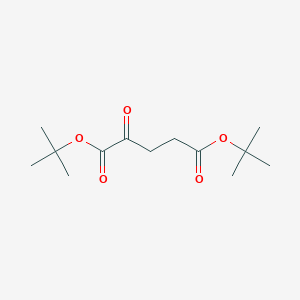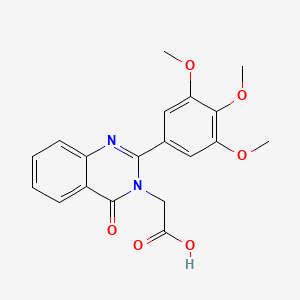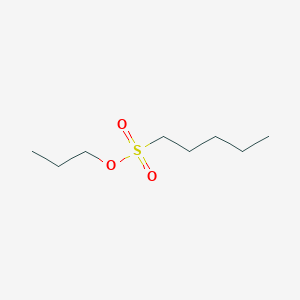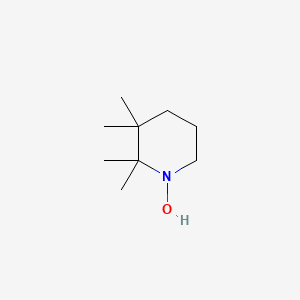![molecular formula C14H11O3P B14415796 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 86804-83-3](/img/structure/B14415796.png)
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is an organic compound that belongs to the class of benzodioxaphospholes. This compound is characterized by the presence of a benzodioxaphosphole ring system substituted with a phenylethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole derivative with a phenylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a strong base like sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the benzodioxaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted benzodioxaphosphole compounds .
科学的研究の応用
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
2-[(2,2-Dichloro-1-phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole: Similar in structure but with dichloro substitution on the phenylethenyl group.
1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsiloxy group instead of the benzodioxaphosphole ring.
Uniqueness
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
86804-83-3 |
|---|---|
分子式 |
C14H11O3P |
分子量 |
258.21 g/mol |
IUPAC名 |
2-(1-phenylethenoxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H11O3P/c1-11(12-7-3-2-4-8-12)15-18-16-13-9-5-6-10-14(13)17-18/h2-10H,1H2 |
InChIキー |
JOWIRUOXEDLSBF-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)OP2OC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)





![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)

